molecular formula C7H9ClO B14374683 Bicyclo[3.1.1]heptan-2-one, 1-chloro- CAS No. 89448-41-9

Bicyclo[3.1.1]heptan-2-one, 1-chloro-

Cat. No.: B14374683
CAS No.: 89448-41-9
M. Wt: 144.60 g/mol
InChI Key: OJZFGJLBYJSZDG-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-2-one, 1-chloro- is a chlorinated derivative of the bicyclic ketone nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one). The bicyclo[3.1.1]heptane skeleton, also known as a norbornane framework, is characterized by a fused bicyclic structure with three-, four-, or five-membered rings. Chlorination at the 1-position introduces steric and electronic effects that differentiate it from non-halogenated analogs.

Properties

CAS No.

89448-41-9

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

1-chlorobicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C7H9ClO/c8-7-3-5(4-7)1-2-6(7)9/h5H,1-4H2

InChI Key

OJZFGJLBYJSZDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(CC1C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of bicyclo[3.1.1]heptan-2-one, 1-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of bicyclo[3.1.1]heptan-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the selective substitution of the hydrogen atom with a chlorine atom.

Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Bicyclo[3.1.1]heptan-2-one, 1-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols, while reduction of the chlorine atom can produce the parent bicyclo[3.1.1]heptan-2-one.

Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[3.1.1]heptan-2-one, 1-chloro- has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: Researchers use this compound to study its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptan-2-one, 1-chloro- involves its interaction with specific molecular targets and pathways. The chlorine atom and the bicyclic structure contribute to its reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological processes, making it a potential candidate for drug development and other biomedical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bicyclo[3.1.1]heptan-2-one, 1-chloro- with structurally related bicyclic ketones, focusing on substituents, molecular weight, and functional properties:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications References
Bicyclo[3.1.1]heptan-2-one, 1-chloro- 1-Cl, 2-keto Not specified C₇H₉ClO Hypothesized to exhibit increased polarity and reactivity due to electron-withdrawing Cl substituent. Potential intermediate in halogenation reactions. Inferred
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl- (Nopinone) 6,6-dimethyl, 2-keto 38651-65-9 C₉H₁₄O Naturally occurring in rosemary; used in flavor/fragrance industries. Boiling point: ~200°C; GC/MS abundance: 18.71% in Rosmarinus officinalis extracts .
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl- (Camphor) 1,7,7-trimethyl, 2-keto 76-22-2 C₁₀H₁₆O Widely used in pharmaceuticals and plastics. MP: 175°C; exhibits antimicrobial activity. Dominant in Cinnamomum camphora extracts .
Bicyclo[3.1.1]heptan-2-one, 3,6,6-trimethyl- 3,6,6-trimethyl, 2-keto 16022-08-5 C₁₀H₁₆O Studied as a semiochemical; potential pheromone activity. Structural isomer of nopinone with distinct volatility .
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl- 4,7,7-trimethyl, 3-keto 128-37-0 C₁₀H₁₆O Lower thermal stability compared to nopinone; used in synthetic organic chemistry. Molecular weight: 220.18 g/mol .

Structural and Reactivity Analysis

  • Chlorination Effects: The introduction of a chlorine atom at the 1-position likely increases electrophilicity at the ketone group, enhancing susceptibility to nucleophilic attack (e.g., Grignard reactions) compared to methyl-substituted analogs like nopinone .
  • Steric Considerations : Chlorine’s larger atomic radius (vs. methyl groups) may distort the bicyclic framework, altering ring strain and solubility. For example, camphor’s 1,7,7-trimethyl substituents create a rigid structure resistant to ring-opening .
  • Volatility: Chlorinated bicyclic ketones are expected to have higher boiling points than non-halogenated analogs due to increased molecular weight and dipole interactions. Nopinone (MW 138.21 g/mol) and its 3,6,6-trimethyl derivative (MW 152.12 g/mol) exhibit distinct volatility profiles in GC/MS analyses .

Analytical Characterization

  • GC/MS: Chlorinated derivatives would show distinct fragmentation patterns (e.g., loss of HCl) compared to methylated analogs. Nopinone and camphor are routinely identified via GC/MS with characteristic base peaks at m/z 95 and m/z 152, respectively .
  • NMR : The ¹H NMR spectrum of 1-chloro-bicyclo[3.1.1]heptan-2-one would exhibit deshielded protons near the Cl substituent, similar to the δ 2.08–2.19 ppm shifts observed in ethyl-substituted bicyclic ketones .

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